molecular formula C19H15N3OS B10991775 1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide

1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide

Cat. No.: B10991775
M. Wt: 333.4 g/mol
InChI Key: XJOSNJDJFKLOMZ-UHFFFAOYSA-N
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Description

1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide is a complex organic compound that features an indole core substituted with a benzyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Core: Starting from a suitable precursor such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately and then coupled to the indole core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Amidation Reaction: The final step involves the amidation of the carboxylic acid group on the indole core with the thiazole derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and indole core are known to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide
  • 1-benzyl-3-(tert-butyl)-N-[4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

Uniqueness

1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of both the indole and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

1-benzyl-N-(1,3-thiazol-2-yl)indole-6-carboxamide

InChI

InChI=1S/C19H15N3OS/c23-18(21-19-20-9-11-24-19)16-7-6-15-8-10-22(17(15)12-16)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,20,21,23)

InChI Key

XJOSNJDJFKLOMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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